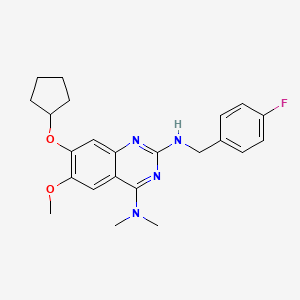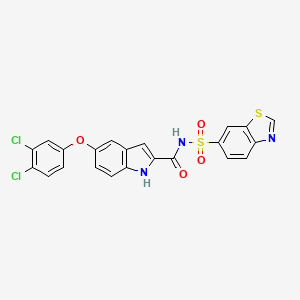
Galectin-3/galectin-8-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Galectin-3/galectin-8-IN-1 is a compound that targets galectin-3 and galectin-8, which are members of the galectin family. Galectins are β-galactoside-binding lectins involved in various physiological and pathological processes, including cell-cell and cell-matrix interactions, immune responses, and inflammation . Galectin-3 and galectin-8 are particularly significant due to their roles in cancer, fibrosis, and immune regulation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of galectin-3/galectin-8-IN-1 involves multiple steps, including the preparation of key intermediates and their subsequent derivatization. One common approach is the use of protected 2-bromo-3-O-propargyl-D-galactose as a starting material, which undergoes a domino reaction to form tricyclic carbohydrate-benzene hybrids . These intermediates are then further modified using Stille couplings to introduce various substituents at specific positions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and purification systems. The process includes the optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced chromatographic techniques are employed to isolate and purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Galectin-3/galectin-8-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms with different functional groups .
Applications De Recherche Scientifique
Galectin-3/galectin-8-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study carbohydrate-protein interactions and to develop new synthetic methodologies.
Biology: Employed in the investigation of cellular processes such as cell adhesion, migration, and apoptosis.
Industry: Utilized in the development of diagnostic assays and as a component in drug delivery systems.
Mécanisme D'action
Galectin-3/galectin-8-IN-1 exerts its effects by binding to the carbohydrate recognition domains of galectin-3 and galectin-8. This binding interferes with the interactions between galectins and their ligands, thereby modulating various cellular processes . The molecular targets include cell surface glycans and intracellular signaling pathways involved in inflammation, immune responses, and cell survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other galectin inhibitors such as:
Galectin-1 inhibitors: Target galectin-1 and are used in cancer and immune modulation research.
Galectin-9 inhibitors: Target galectin-9 and are explored for their roles in autoimmune diseases and cancer.
Uniqueness
Galectin-3/galectin-8-IN-1 is unique due to its dual targeting of both galectin-3 and galectin-8, which allows for a broader range of applications and potentially greater therapeutic efficacy . This dual targeting distinguishes it from other inhibitors that typically focus on a single galectin .
Propriétés
Formule moléculaire |
C22H13Cl2N3O4S2 |
|---|---|
Poids moléculaire |
518.4 g/mol |
Nom IUPAC |
N-(1,3-benzothiazol-6-ylsulfonyl)-5-(3,4-dichlorophenoxy)-1H-indole-2-carboxamide |
InChI |
InChI=1S/C22H13Cl2N3O4S2/c23-16-4-1-14(9-17(16)24)31-13-2-5-18-12(7-13)8-20(26-18)22(28)27-33(29,30)15-3-6-19-21(10-15)32-11-25-19/h1-11,26H,(H,27,28) |
Clé InChI |
WEHBJHSPSCCVEH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1OC3=CC(=C(C=C3)Cl)Cl)C=C(N2)C(=O)NS(=O)(=O)C4=CC5=C(C=C4)N=CS5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


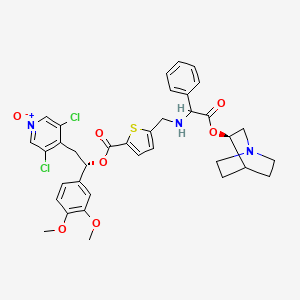
![(2S,3S,4S,5R,6S)-6-[4-[[2-[[(1S,2R)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-1-phenylpropoxy]carbonyl-methylamino]ethyl-methylcarbamoyl]oxymethyl]-2-nitrophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12383503.png)
![2-((1S,3R)-9-Hydroxy-1-methyl-5,10-dioxo-3,4,5,10-tetrahydro-1H-benzo[g]isochromen-3-yl)acetamide](/img/structure/B12383504.png)
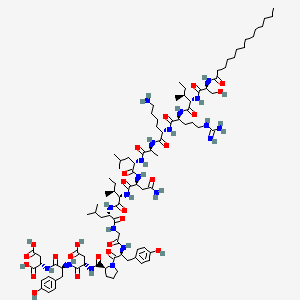
![2-cyclopentyl-4-[7-[10-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-10-oxodecoxy]quinazolin-4-yl]benzoic acid](/img/structure/B12383523.png)
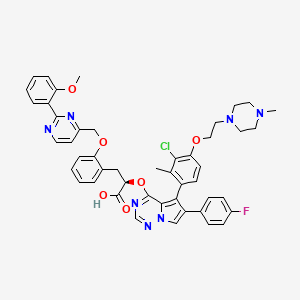
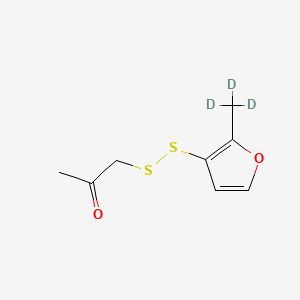
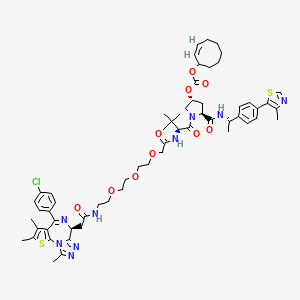

![[(2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B12383549.png)
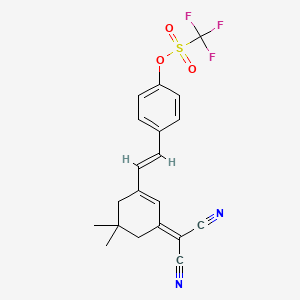
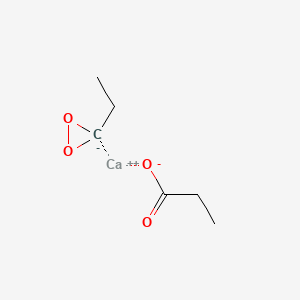
![(2R)-2-amino-3-[3-[[2,4-dicyano-3-[4-[2-(methylamino)-2-oxoethoxy]phenyl]pyrido[1,2-a]benzimidazol-1-yl]carbamoyl]phenyl]propanoic acid](/img/structure/B12383565.png)
